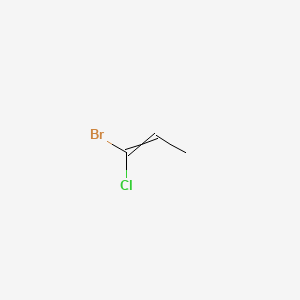

1-BROMO-1-CHLORO-1-PROPENE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1E)-1-Bromo-1-chloroprop-1-ene is an organohalogen compound characterized by the presence of both bromine and chlorine atoms attached to a propene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-BROMO-1-CHLORO-1-PROPENE typically involves the halogenation of propene. One common method is the addition of bromine and chlorine to propene under controlled conditions. The reaction can be carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where propene is reacted with bromine and chlorine gases in a reactor. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (1E)-1-Bromo-1-chloroprop-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Addition Reactions: The double bond in the propene backbone can participate in addition reactions with reagents like hydrogen halides, water, or alcohols.

Elimination Reactions: Under basic conditions, 1-BROMO-1-CHLORO-1-PROPENE can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) in the presence of a catalyst.

Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile.

Addition: Formation of dihalogenated alkanes.

Elimination: Formation of alkenes such as 1,2-dichloropropene or 1,2-dibromopropene.

Applications De Recherche Scientifique

Analytical Applications

High-Performance Liquid Chromatography (HPLC):

1-Bromo-1-chloro-1-propene can be effectively analyzed using reverse phase HPLC methods. A study demonstrated the use of a Newcrom R1 HPLC column, where the mobile phase consisted of acetonitrile, water, and phosphoric acid. For mass-spectrometry compatible applications, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes, making it valuable in pharmacokinetics studies .

Synthetic Applications

Synthesis of Fluorinated Compounds:

The compound is also utilized in the synthesis of fluorinated derivatives. For instance, it can be transformed into 1-bromo-1-chloro-2,3,3-trifluoropropene through dehydrohalogenation reactions. This transformation is significant for producing compounds with enhanced properties for various industrial applications .

Case Studies

Case Study 1: HPLC Method Development

A notable case study involved the development of an HPLC method for analyzing this compound for its pharmacokinetic properties. The study highlighted the effectiveness of using a specific mobile phase composition to achieve optimal separation and detection sensitivity.

Case Study 2: Synthesis of Fluorinated Derivatives

Another case study focused on synthesizing fluorinated derivatives from this compound. The researchers successfully demonstrated the reaction conditions that favor the formation of desired products while minimizing by-products.

Mécanisme D'action

The mechanism of action of 1-BROMO-1-CHLORO-1-PROPENE involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.

Comparaison Avec Des Composés Similaires

1-Bromo-1-chloropropane: Similar structure but lacks the double bond, making it less reactive in addition reactions.

1,2-Dibromopropane: Contains two bromine atoms instead of one bromine and one chlorine, leading to different reactivity patterns.

1,2-Dichloropropane: Contains two chlorine atoms, which affects its chemical behavior compared to 1-BROMO-1-CHLORO-1-PROPENE.

Uniqueness: (1E)-1-Bromo-1-chloroprop-1-ene is unique due to the presence of both bromine and chlorine atoms on a propene backbone, providing a combination of reactivity that is not observed in compounds with only bromine or chlorine. This dual halogenation allows for a wider range of chemical transformations and applications.

Activité Biologique

1-Bromo-1-chloro-1-propene (C3H4BrCl) is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications based on diverse scientific sources.

This compound is a colorless liquid with a boiling point of approximately 65°C. It is characterized by the presence of both bromine and chlorine atoms attached to a propene backbone, which influences its reactivity and biological interactions.

Toxicity and Safety

Toxicological assessments reveal that this compound exhibits moderate toxicity. The compound's acute toxicity was evaluated using standard methods, such as determining the lethal concentration (LC50) in laboratory animals. For instance, one study demonstrated that exposure to high concentrations could lead to significant physiological effects in mice, including respiratory distress and altered reflexes .

Table 1: Toxicological Data Summary

| Parameter | Value |

|---|---|

| LC50 (Mice) | 1000 ppm (approx.) |

| Acute Toxicity | Moderate |

| Inhalation Margin of Safety | Comparable to chloroform |

Anesthetic Properties

A notable case study involved the evaluation of this compound as a potential anesthetic in laboratory settings. Mice were subjected to varying concentrations of the compound vaporized in air, with results indicating that it could induce anesthesia effectively at certain dosages. The anesthetic potency was compared to conventional agents like chloroform, revealing a favorable inhalation margin of safety .

Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are scarce, related compounds have shown activity against various bacterial strains. The structural similarity to known antimicrobial agents suggests potential efficacy; however, specific empirical data for this compound remains limited .

Propriétés

Numéro CAS |

67939-54-2 |

|---|---|

Formule moléculaire |

C3H4BrCl |

Poids moléculaire |

155.42 g/mol |

Nom IUPAC |

(Z)-1-bromo-1-chloroprop-1-ene |

InChI |

InChI=1S/C3H4BrCl/c1-2-3(4)5/h2H,1H3/b3-2+ |

Clé InChI |

XSOMCPNEAAAZNZ-NSCUHMNNSA-N |

SMILES |

CC=C(Cl)Br |

SMILES isomérique |

C/C=C(/Cl)\Br |

SMILES canonique |

CC=C(Cl)Br |

Key on ui other cas no. |

67939-54-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.